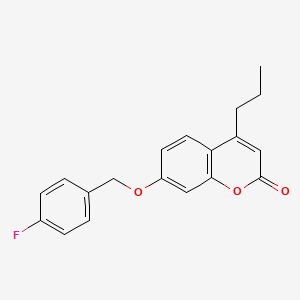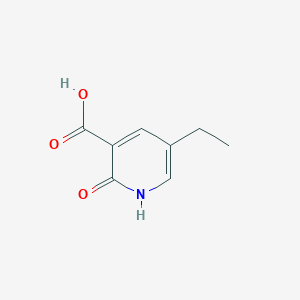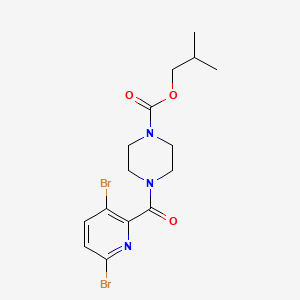![molecular formula C16H16ClN3O B2693984 (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2035003-82-6](/img/structure/B2693984.png)
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a part of a broader category of compounds utilized in the synthesis of various heterocyclic compounds due to their potential biological activities. Research has shown that derivatives similar to this compound have been used as precursors in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds have been assessed for antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Elmagd et al., 2017). Furthermore, the synthesis of various pyrazole derivatives from similar compounds has been explored, which further emphasizes the versatility of these chemical structures in synthesizing biologically active compounds (Hassaneen & Shawali, 2013).
Cytotoxicity and Antitumor Activity
The cytotoxic and antitumor activities of related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, some synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests that structural analogs of (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide could be explored for their potential anticancer properties (Hassan, Hafez, & Osman, 2014). Additionally, the synthesis of novel fungicides, such as SYP-3343, showcases the application of similar compounds in developing broad-spectrum antifungal agents with high activity against various fungi (Liu et al., 2011).
Molecular Docking and DFT Studies
The molecular docking and Density Functional Theory (DFT) studies of related compounds have provided insights into their potential biological activities and the structural basis of their interactions with biological targets. For example, novel pyrimidiopyrazole derivatives demonstrated outstanding in vitro antitumor activity and were further analyzed using molecular docking to understand their interaction with specific enzymes, highlighting the compound's potential as anticancer agents (Fahim et al., 2019). These studies underscore the importance of computational chemistry in predicting the biological activity of new compounds and guiding the synthesis of molecules with targeted therapeutic effects.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-7,9,13H,8,10-11H2,(H,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYMADYKTKCRKD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2693905.png)

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)

![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)
![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)


![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2693922.png)
![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2693924.png)